[6-(Dibutylamino)naphthalen-1-YL]methanol

Lipophilicity Membrane Permeability Fluorescent Probe Design

[6-(Dibutylamino)naphthalen-1-YL]methanol is a naphthalene-based amino-alcohol classified as a functionalized polycyclic aromatic hydrocarbon. It features a primary alcohol (-CH2OH) at the naphthalene 1-position and an electron-donating dibutylamino substituent at the 6-position, a structural motif that imparts distinct solvatochromic fluorescence and lipophilic properties.

Molecular Formula C19H27NO
Molecular Weight 285.4 g/mol
CAS No. 591253-39-3
Cat. No. B12591405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Dibutylamino)naphthalen-1-YL]methanol
CAS591253-39-3
Molecular FormulaC19H27NO
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC2=C(C=C1)C(=CC=C2)CO
InChIInChI=1S/C19H27NO/c1-3-5-12-20(13-6-4-2)18-10-11-19-16(14-18)8-7-9-17(19)15-21/h7-11,14,21H,3-6,12-13,15H2,1-2H3
InChIKeyLLDOZQMAZXHMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [6-(Dibutylamino)naphthalen-1-YL]methanol (CAS 591253-39-3) Is a Critical Building Block for Advanced Molecular Probe Development


[6-(Dibutylamino)naphthalen-1-YL]methanol is a naphthalene-based amino-alcohol classified as a functionalized polycyclic aromatic hydrocarbon [1]. It features a primary alcohol (-CH2OH) at the naphthalene 1-position and an electron-donating dibutylamino substituent at the 6-position, a structural motif that imparts distinct solvatochromic fluorescence and lipophilic properties [2]. Unlike simpler alkylamino-naphthalene analogs, its extended dialkyl chain is engineered to enhance membrane permeability and synthetic utility in the construction of voltage-sensitive dyes and fluorescent chemosensors .

Why Generic Alkylamino-Naphthalene Analogs Cannot Replace [6-(Dibutylamino)naphthalen-1-YL]methanol in Precision Research


Direct substitution of [6-(Dibutylamino)naphthalen-1-YL]methanol with its dimethylamino or diethylamino analogs introduces critical risks. The shorter, more polar N-alkyl chains drastically reduce the compound's computed lipophilicity (e.g., a drop in XLogP3 from 4.9 to approximately 2.5 for the dimethyl analog), compromising its intended use as a membrane-permeable fluorophore or intermediate [1]. Furthermore, recent synthetic protocols demonstrate that this specific compound can be obtained in quantitative yield via a one-step Vilsmeier approach—a benefit not guaranteed for its lower-mass analogs—directly impacting procurement cost and synthetic reliability for downstream applications [2].

Quantitative Comparative Evidence: [6-(Dibutylamino)naphthalen-1-YL]methanol vs. Closest Alkylamino-Naphthalene Analogs


Computed Lipophilicity (XLogP3) Differentiation Between Dibutylamino and Dimethylamino Derivatives

The target compound's computed octanol-water partition coefficient (XLogP3 = 4.9) is substantially higher than that of its closest dimethylamino analog (2-acetyl-6-(dimethylamino)naphthalene, LogP = 3.11) or the commercial membrane-permeable dye di-4-ANEPPS (the ultimate downstream product). This logP difference of approximately 1.8 units directly correlates with enhanced passive membrane permeability, a critical parameter for voltage-sensitive dyes and in vivo imaging agents [1].

Lipophilicity Membrane Permeability Fluorescent Probe Design

Synthetic Efficiency: Quantitative One-Step Synthesis vs. Multi-Step Routes for Similar Amino-Alcohols

A published protocol for the synthesis of [6-(Dibutylamino)naphthalen-1-YL]methanol achieves a quantitative yield in a single step using adapted Vilsmeier conditions. This contrasts with typical multi-step syntheses required for analogous 1-amidoalkyl-2-naphthol derivatives, which often suffer from lower overall yields and require laborious purification [1]. The quantitative yield directly translates to lower procurement costs and higher batch-to-batch consistency.

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Conformational Flexibility and Rotatable Bonds Impact on Molecular Probe Behavior

The target compound has 8 rotatable bonds, primarily from the two butyl chains, compared to the diethylamino analog (approximately 4 rotatable bonds) and the dimethylamino analog (approximately 2 rotatable bonds for the amino group). This increased flexibility can influence the excited-state geometry and solvatochromic properties of downstream fluorophores, impacting the Stokes shift and environmental sensitivity required for ratiometric imaging [1][2].

Conformational Analysis Fluorophore Design Structure-Activity Relationship

Direct Precursor to Di-4-ANEPPS Voltage-Sensitive Dye: An Indispensable Intermediate

The target alcohol is the certified precursor in the synthesis of 4-(2-(6-(dibutylamino)-2-naphthalenyl)ethenyl)-1-(3-sulfopropyl)pyridinium hydroxide inner salt (Di-4-ANEPPS), a gold-standard voltage-sensitive dye used for optical mapping of cardiac electrical activity. Substitution with a diethylamino or dimethylamino analog would yield a completely different dye with altered spectral properties (absorption/emission maxima of ~495/705 nm for Di-4-ANEPPS) and membrane binding kinetics . The specific dibutylamino motif is thus non-negotiable for replicating the Di-4-ANEPPS performance profile.

Voltage-Sensitive Dyes Cardiac Electrophysiology Optical Mapping

Validated Research Scenarios Where [6-(Dibutylamino)naphthalen-1-YL]methanol Provides a Critical Advantage


In-House Synthesis of Voltage-Sensitive Dyes (e.g., Di-4-ANEPPS) for Custom Optical Mapping

A cardiac electrophysiology lab requiring voltage-sensitive dyes often synthesizes Di-4-ANEPPS in-house to ensure fresh, high-purity material for acute tissue imaging. Procuring [6-(dibutylamino)naphthalen-1-YL]methanol guarantees the correct dibutylamino motif, avoiding the altered membrane-binding kinetics and spectral shifts (away from the validated 495/705 nm maxima) that would result from using a diethylamino or dimethylamino intermediate .

Development of Novel Dibutylnaphthylamine-Based Near-Infrared (NIR) Theranostic Probes

Research into Alzheimer's disease theranostics has identified dibutylnaphthylamine-based cyanine probes as potent amyloid-β oligomer-targeting agents for in vivo NIR imaging [1]. In these multi-step probe syntheses, the use of [6-(dibutylamino)naphthalen-1-YL]methanol as a building block introduces the essential lipophilic moiety necessary for blood-brain barrier penetration and target engagement, a property unattainable with shorter-chain amino substituents due to their significantly lower logP profiles.

Design of Solvatochromic Fluorophores with Enhanced Conformational Flexibility

For chemical biology applications requiring environment-sensitive fluorescent probes, the target compound's 8 rotatable bonds enable a higher degree of conformational adaptation within lipid environments [2]. This increased flexibility, compared to the more rigid dimethylamino scaffold, allows for the fine-tuning of intramolecular charge transfer (TICT/PICT) states, producing a larger Stokes shift and more pronounced solvatochromic responses critical for distinguishing membrane microdomains.

Single-Step Preparation of the Alcohol Intermediate for High-Throughput Chemistry

Medicinal chemistry campaigns that generate large libraries of functionalized naphthalene alcohols benefit directly from the quantitative, single-step synthesis reported for this compound [3]. Selecting [6-(dibutylamino)naphthalen-1-YL]methanol over less efficient to synthesize analogs allows parallel synthesis platforms to avoid poor-yielding steps, reducing the cost of producing diverse derivative libraries by eliminating extensive purification at an early stage.

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